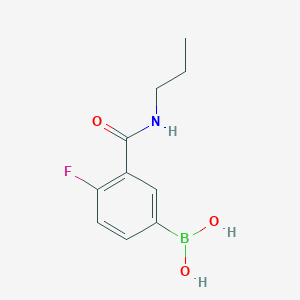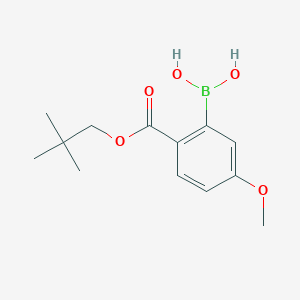
3-(Cyclopentylmethoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-(Cyclopentylmethoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H20ClNO . It has a molecular weight of 205.73 . The IUPAC name for this compound is 3-(cyclopentylmethoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-(Cyclopentylmethoxy)pyrrolidine hydrochloride” is 1S/C10H19NO.ClH/c1-2-4-9(3-1)8-12-10-5-6-11-7-10;/h9-11H,1-8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Medicinal Chemistry
3-(Cyclopentylmethoxy)pyrrolidine hydrochloride: is a compound with potential applications in medicinal chemistry. Its structure suggests it could be useful in the synthesis of pharmacologically active molecules. For instance, pyrrolidine derivatives are known for their presence in various therapeutic agents, indicating that this compound could serve as a precursor in drug design and development .
Biochemistry Research
In biochemistry, 3-(Cyclopentylmethoxy)pyrrolidine hydrochloride may be utilized in proteomics research. Its properties could make it suitable for studying protein interactions and functions. The compound could be involved in assays to understand biochemical pathways or as a building block for more complex biochemical molecules .
Pharmacology
Pharmacologically, this compound could be explored for its interaction with biological receptors. Pyrrolidine rings are often found in molecules that exhibit central nervous system activity, suggesting potential research applications in neuropharmacology .
Industrial Applications
Industrially, 3-(Cyclopentylmethoxy)pyrrolidine hydrochloride might be used in the manufacture of materials that require specific organic compounds with pyrrolidine structures. Its chemical stability and reactivity could be beneficial in creating polymers or other synthetic materials .
Environmental Science
In environmental science, this compound could be studied for its environmental impact, biodegradability, and potential use in green chemistry. Research could focus on its breakdown products and their effects on ecosystems .
Analytical Chemistry
Analytically, 3-(Cyclopentylmethoxy)pyrrolidine hydrochloride could be used as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify substances within a mixture, due to its unique molecular weight and structure .
Chemical Synthesis
In chemical synthesis, this compound could be valuable as an intermediate in the construction of more complex molecules. Its functional groups might allow for selective reactions, making it a versatile reagent in organic synthesis .
Advanced Material Science
Lastly, in advanced material science, the compound’s properties could be harnessed in the development of new materials with specific electronic or optical characteristics, potentially useful in electronics or photonics .
Safety and Hazards
Propriétés
IUPAC Name |
3-(cyclopentylmethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)8-12-10-5-6-11-7-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOCXFYAJGEPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylmethoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)
![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)

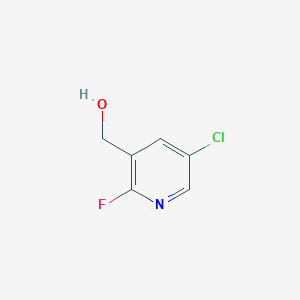


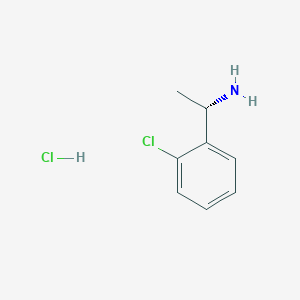


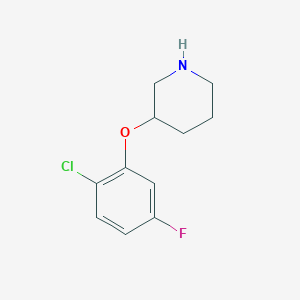
![3-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B1451406.png)

